Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N'-docosyl-

Description

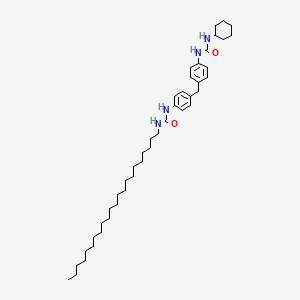

L’urée, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phényl)méthyl)phényl)-N’-docosyl- est un composé organique complexe de formule moléculaire C39H62N4O2. Ce composé est un dérivé de l’urée, caractérisé par la présence d’un groupe cyclohexylamino et d’une longue chaîne docosyle.

Propriétés

Numéro CAS |

165445-26-1 |

|---|---|

Formule moléculaire |

C43H70N4O2 |

Poids moléculaire |

675.0 g/mol |

Nom IUPAC |

1-cyclohexyl-3-[4-[[4-(docosylcarbamoylamino)phenyl]methyl]phenyl]urea |

InChI |

InChI=1S/C43H70N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-35-44-42(48)45-40-31-27-37(28-32-40)36-38-29-33-41(34-30-38)47-43(49)46-39-25-22-21-23-26-39/h27-34,39H,2-26,35-36H2,1H3,(H2,44,45,48)(H2,46,47,49) |

Clé InChI |

SWNOZZNHVCDISV-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NC3CCCCC3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’urée, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phényl)méthyl)phényl)-N’-docosyl- implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la cyclohexylamine avec un dérivé d’isocyanate pour former un intermédiaire, qui est ensuite réagi avec un chlorure de benzyle substitué pour introduire les groupes phényle.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessite généralement un contrôle précis des conditions de réaction, notamment la température, la pression et l’utilisation de catalyseurs pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et l’extensibilité du processus de production.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’urée, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phényl)méthyl)phényl)-N’-docosyl- a plusieurs applications de recherche scientifique :

Chimie : Elle peut être utilisée comme unité de construction pour la synthèse de molécules plus complexes.

Biologie : Elle peut être utilisée dans des études impliquant des interactions protéiques et l’inhibition enzymatique.

Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les tensioactifs.

Applications De Recherche Scientifique

Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-docosyl- has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving protein interactions and enzyme inhibition.

Industry: It can be used in the development of new materials with specific properties, such as polymers or surfactants.

Mécanisme D'action

Le mécanisme d’action de l’urée, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phényl)méthyl)phényl)-N’-docosyl- implique son interaction avec des cibles moléculaires spécifiques. Le groupe cyclohexylamino peut former des liaisons hydrogène avec les protéines cibles, tandis que la chaîne docosyle peut interagir avec les membranes lipidiques, modifiant potentiellement leurs propriétés. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Urée, N-méthyl-N’-phényl- : Ce composé a une structure similaire, mais il n’a pas la chaîne docosyle, ce qui le rend moins hydrophobe.

Urée, phényl- : Ce composé n’a pas non plus la chaîne docosyle et a une structure plus simple.

Unicité

La présence de la chaîne docosyle dans l’urée, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phényl)méthyl)phényl)-N’-docosyl- la rend unique par rapport aux autres dérivés de l’urée. Cette longue chaîne hydrophobe peut améliorer ses interactions avec les membranes lipidiques et potentiellement améliorer sa solubilité dans les solvants non polaires, ce qui la rend plus polyvalente pour diverses applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.